molecular formula C10H13NO3 B121329 3-Methyl-l-tyrosine CAS No. 17028-03-4

3-Methyl-l-tyrosine

Cat. No.: B121329
CAS No.: 17028-03-4
M. Wt: 195.21 g/mol
InChI Key: MQHLULPKDLJASZ-QMMMGPOBSA-N
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Description

3-Methyl-l-tyrosine, also known as (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, is an organic compound with the molecular formula C10H13NO3. It is a derivative of l-tyrosine, where a methyl group replaces the hydrogen at the third position on the phenyl ring. This compound appears as a white crystalline solid and is soluble in water, methanol, and ethanol .

Biochemical Analysis

Biochemical Properties

3-Methyl-l-tyrosine participates in biochemical reactions similar to those of tyrosine. Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . For instance, tyrosinase can catalyze the hydroxylation of tyrosine at the 3-position, leading to the formation of 3,4-dihydroxy-l-phenylalanine (l-DOPA)

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-studied. Given its structural similarity to tyrosine, it may influence cell function in ways similar to tyrosine. Tyrosine is known to play a role in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression. These effects would be similar to those of tyrosine, given the structural similarity of the two compounds .

Metabolic Pathways

This compound is likely involved in metabolic pathways similar to those of tyrosine. Tyrosine is synthesized de novo via the shikimate pathway in plants . It is a biosynthetic precursor of several essential compounds to plant survival

Transport and Distribution

It is known that the L-type amino acid transporter 1 (LAT1) is involved in the transport of similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-l-tyrosine can be achieved through several methods. One common approach involves the reaction of p-cresol with bromoacetone to form 5-bromo-2-methylphenylacetone. This intermediate is then condensed with (S)-alanine to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and specificity. Enzymatic catalysis, such as using tyrosine ammonia lyase, can convert l-tyrosine to this compound under mild conditions, offering a sustainable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-l-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-l-tyrosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-l-tyrosine is unique due to its specific methylation, which alters its biochemical properties and interactions compared to its parent compound, l-tyrosine. This modification can enhance its stability and specificity in certain biochemical pathways .

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLULPKDLJASZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946503
Record name 3-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2370-57-2
Record name Methyl-3-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-methyl-L-tyrosine in the biosynthesis of saframycin A?

A1: While the provided research doesn't detail the complete biosynthetic pathway of saframycin A, it highlights the function of the SfmD enzyme in this process. SfmD, containing a unique heme cofactor, catalyzes a single-oxygen insertion into this compound. [] This suggests that this compound serves as a substrate for SfmD and undergoes a specific modification crucial for saframycin A production.

Q2: Can this compound be synthesized through alternative methods besides extraction from natural sources?

A2: Yes, the research demonstrates a biocatalytic one-pot synthesis of L-tyrosine derivatives, including this compound, using readily available starting materials. [] This method utilizes the monooxygenase P450 BM3 to hydroxylate toluene to 3-methylphenol, which then undergoes enzymatic C-C coupling and asymmetric amination with pyruvate and ammonia in the presence of tyrosine phenol lyase. This approach offers an efficient and sustainable alternative to traditional extraction methods.

Q3: How does the heme cofactor in SfmD interact with this compound?

A3: The research reveals that the heme cofactor in SfmD undergoes a significant conformational change upon binding with this compound. [] This conformational change involves the dissociation of one axial histidine ligand (His274) from the iron ion within the heme center. This substrate-induced change suggests a mechanism where this compound binding creates a suitable environment for oxygen activation and subsequent single-oxygen insertion.

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